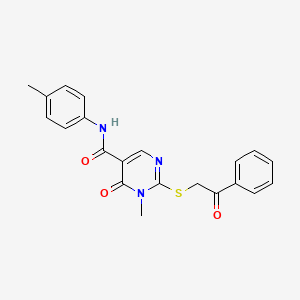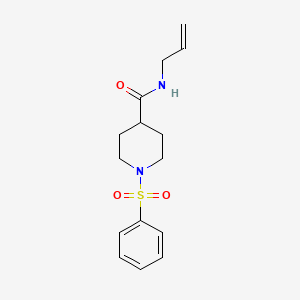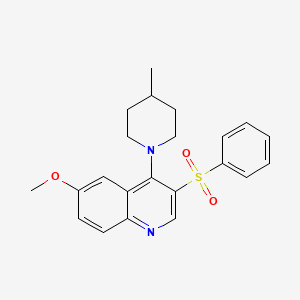
3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline is a synthetic compound that has gained attention due to its potential use in scientific research. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Nucleophilic Reactions and Derivatives
- Nucleophilic Reactions of Quinoline Derivatives : Research demonstrates that small nucleophiles can convert quinoline derivatives to various complex compounds, showing the chemical versatility of these molecules (Hamby & Bauer, 1987).
Catalysis and Synthesis
- Use in Catalysis : Quinoline derivatives have been employed as ligands in rhodium-catalyzed asymmetric hydrogenation, indicating their potential in catalytic processes (Imamoto et al., 2012).
Biological and Pharmacological Applications
- Antituberculosis Agents : Certain quinoline derivatives are being researched for their antituberculosis activity, highlighting their potential in medical applications (Jaso et al., 2005).
- Antimicrobial Efficacy : Quinoline-based compounds show promise as antimicrobial agents, including activity against tuberculosis (Iosr Journals, Vora, & Vora, 2012).
Chemical Properties and Synthesis
- Chemical Synthesis and Properties : Various methods for the synthesis of quinoline derivatives have been developed, indicating a broad range of chemical properties and applications (Nasr, Abbasi, & Nabih, 1974).
Potential in Alzheimer’s Disease Treatment
- Alzheimer’s Disease Treatment : Some quinoline derivatives are being studied as potential treatments for Alzheimer’s disease, showcasing their role in neurodegenerative disease research (Makhaeva et al., 2020).
Corrosion Inhibition
- Anti-Corrosive Properties : Quinoline and its derivatives are noted for their effectiveness against metallic corrosion, useful in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-16-10-12-24(13-11-16)22-19-14-17(27-2)8-9-20(19)23-15-21(22)28(25,26)18-6-4-3-5-7-18/h3-9,14-16H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUSEFHMLNWVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

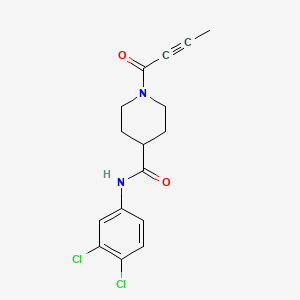
![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)
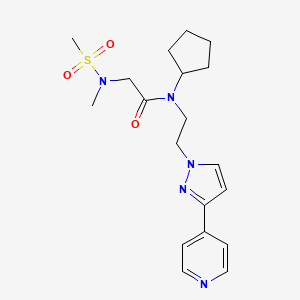
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)
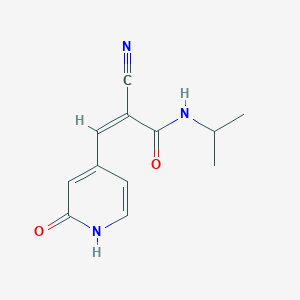
![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)


![2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878964.png)
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2878966.png)

